N-(Phenanthren-9-YL)-2-propylpentanamide
Description
Overview of Phenanthrene-Containing Organic Molecules in Chemical Biology and Advanced Materials
Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a foundational structure for a vast array of derivatives with significant applications. wikipedia.orgtaylorandfrancis.com In materials science, the inherent rigidity and electronic properties of the phenanthrene core make it a valuable component in the synthesis of organic semiconductors, liquid crystals, and materials for organic light-emitting diodes (OLEDs). rsc.org
In the realm of chemical biology, phenanthrene derivatives exhibit a wide spectrum of activities. The phenanthrene nucleus is the backbone for numerous natural products, including alkaloids like morphine and codeine. wikipedia.orgslideshare.net Synthetic derivatives have been investigated for a range of pharmacological effects, including cytotoxic, anti-inflammatory, analgesic, and antimalarial properties. researchgate.netgoogle.comscispace.com Furthermore, the intrinsic fluorescence of the phenanthrene ring system has been exploited to create molecular probes for studying biological systems, such as analogues designed to investigate aromatic π-stacking interactions in DNA. nih.gov
| Application Area | Example of Use | Reference |
|---|---|---|
| Advanced Materials | Components for Organic Light-Emitting Diodes (OLEDs) | rsc.org |
| Medicinal Chemistry | Backbone for drugs (e.g., Morphine) | slideshare.net |
| Medicinal Chemistry | Cytotoxic, anti-inflammatory, antimalarial agents | researchgate.netscispace.com |
| Chemical Biology | Fluorescent probes for DNA studies | nih.gov |
| Industrial Chemistry | Precursors for dyes, explosives, and plastics | wikipedia.orgtpsgc-pwgsc.gc.ca |
Significance of Pentanamide (B147674) and Valproic Acid Derivatives in Medicinal Chemistry
The 2-propylpentanamide moiety is structurally derived from 2-propylpentanoic acid, commonly known as valproic acid (VPA). VPA is a widely used pharmaceutical agent, primarily for the treatment of epilepsy and bipolar disorder. aacrjournals.orggpatindia.com Beyond its established neurological applications, VPA has been identified as an inhibitor of histone deacetylases (HDACs). nih.govresearchgate.netnih.gov This epigenetic activity has opened avenues for its investigation as an anti-cancer agent, as HDAC inhibitors can induce differentiation and growth arrest in transformed cells. aacrjournals.orgnih.gov
However, the clinical utility of VPA can be limited by certain side effects. acs.orgnih.gov This has spurred extensive research into the synthesis of VPA derivatives, particularly amides, with the goal of enhancing therapeutic efficacy and improving safety profiles. acs.orgnih.gov Amide derivatives often exhibit altered pharmacokinetic properties and can be designed to target specific biological pathways more effectively. Studies on various VPA amides have demonstrated their potential as potent anticonvulsant and neuroprotective agents. acs.orgnih.gov
| Compound Type | Primary Biological Activity | Research Focus | Reference |
|---|---|---|---|
| Valproic Acid (VPA) | Anticonvulsant | Treatment of epilepsy and bipolar disorder | aacrjournals.orggpatindia.com |
| Valproic Acid (VPA) | HDAC Inhibition | Potential anticancer therapy | nih.govnih.gov |
| VPA Amide Derivatives | Anticonvulsant | Improved potency and reduced side effects | acs.orgnih.gov |
| sec-Butyl-propylacetamide (SPD) | Broad-spectrum antiseizure | Activity against status epilepticus | nih.gov |
Conceptual Framework for N-(Phenanthren-9-YL)-2-propylpentanamide as a Novel Hybrid Chemical Entity
The conceptual design of this compound is rooted in the principles of molecular hybridization. nih.govhilarispublisher.com This strategy aims to create a new chemical entity that possesses the combined or even synergistic properties of its parent fragments, or to use one moiety to modulate the activity of the other.
In this hybrid structure, the 2-propylpentanamide portion serves as the primary pharmacophore, drawing on the known HDAC inhibitory and neurological activities of VPA and its derivatives. nih.govnih.gov The phenanthrene moiety acts as a large, lipophilic, and structurally rigid appendage. This appendage could serve several potential functions:
Modulating Biological Activity: The bulky phenanthrene group could influence the binding of the molecule to its biological target (e.g., the catalytic center of an HDAC enzyme), potentially increasing affinity or altering selectivity compared to VPA alone.
Introducing New Functionality: The inherent fluorescence of phenanthrene could allow the compound to function as a trackable probe, enabling researchers to visualize its localization and interactions within cells. nih.gov
The stable amide bond serves as a robust linker, covalently connecting the two functional domains into a single, well-defined molecule.
Contextualization of Phenanthrene-Amide Conjugates within Contemporary Chemical Research
The design of hybrid molecules is a prominent and successful strategy in modern drug discovery and materials science. semanticscholar.orgresearchgate.netmdpi.com Researchers frequently combine different structural motifs to develop compounds with dual modes of action, improved target selectivity, or enhanced therapeutic indices. nih.govhilarispublisher.com For instance, the conjugation of known anti-inflammatory agents to other bioactive molecules has been explored to create synergistic effects. mdpi.com
The concept of a phenanthrene-amide conjugate fits squarely within this contemporary research paradigm. It represents a logical extension of the extensive work on VPA derivatives and the broad utility of the phenanthrene scaffold. scispace.comsemanticscholar.org While direct synthesis and application of this compound may be an emerging area, the foundational science supporting the investigation of such conjugates is well-established. youtube.comyoutube.com The exploration of this and similar hybrid structures holds promise for the discovery of novel therapeutic agents and advanced functional materials.
Structure
3D Structure
Properties
CAS No. |
116709-48-9 |
|---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-phenanthren-9-yl-2-propylpentanamide |
InChI |
InChI=1S/C22H25NO/c1-3-9-16(10-4-2)22(24)23-21-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI Key |
CLUYVWATZFYMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of N Phenanthren 9 Yl 2 Propylpentanamide
Retrosynthetic Analysis Strategies for N-(Phenanthren-9-YL)-2-propylpentanamide
A retrosynthetic analysis of this compound reveals two principal disconnection pathways, both centering on the formation of the central amide bond.
Strategy A: Amide Bond Formation via Acylation
The most direct and conventional disconnection is at the amide C-N bond. This approach simplifies the molecule into two key synthons: a nucleophilic phenanthrene-derived amine and an electrophilic acylating agent.
Precursor 1: 9-Aminophenanthrene (B1211374). drugbank.comnih.gov This precursor provides the phenanthrene (B1679779) core and the nitrogen atom of the amide.
Precursor 2: An activated derivative of 2-propylpentanoic acid, such as 2-propylpentanoyl chloride. prepchem.comnih.gov This branched aliphatic component acts as the electrophile.
This strategy hinges on the successful synthesis and coupling of these two intermediates. The final step is a nucleophilic acyl substitution, a robust and well-established reaction class in organic synthesis. researchgate.netajchem-a.com
Strategy B: C-N Cross-Coupling Reaction
An alternative disconnection strategy involves forming the C-N bond using transition metal-catalyzed cross-coupling reactions. This pathway also breaks the molecule down into two primary components, but with different functional groups.
Precursor 1: A functionalized phenanthrene, typically 9-bromophenanthrene (B47481) or another 9-halophenanthrene. nih.gov This serves as the aromatic electrophile in the coupling reaction.
Precursor 2: 2-Propylpentanamide. This component acts as the nucleophilic coupling partner.
This approach leverages powerful modern synthetic methods like the Buchwald-Hartwig amination or Ullmann condensation to construct the target molecule. wikipedia.orgnih.govwikipedia.org
Both strategies offer viable pathways to the target compound. The choice between them often depends on the commercial availability of starting materials, desired scale, and the specific catalytic systems available. The following sections will detail the forward synthesis of the precursors identified in these analyses.
Methods for Phenanthrene Core Functionalization at the C9 Position
The C9 position of phenanthrene is a common site for chemical reactions due to its electronic properties. libretexts.org Functionalization at this position is critical for preparing the key intermediates required for the synthesis of this compound.
Following Retrosynthesis Strategy B, the formation of the C9-N bond can be achieved via palladium- or copper-catalyzed cross-coupling reactions. These methods are indispensable for creating C-N bonds involving aryl halides. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgnih.gov In the context of synthesizing the target molecule, this would involve the reaction of 9-bromophenanthrene with 2-propylpentanamide. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency and has evolved to include sterically hindered biarylphosphines that promote high catalytic activity. libretexts.orgorganic-chemistry.org
The Ullmann condensation is a copper-catalyzed alternative for forming C-N bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov This reaction would couple 9-bromophenanthrene with 2-propylpentanamide, typically in a polar aprotic solvent.
Below is a table summarizing typical conditions for these C-N coupling reactions.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, RuPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |
| Ullmann Condensation | CuI, Cu₂O, or other Cu(I) sources with ligands (e.g., phenanthroline, L-proline) | K₂CO₃, K₃PO₄ | DMF, DMSO, NMP | 100-210 °C |
Following Retrosynthesis Strategy A, the key precursor 9-aminophenanthrene is required. This intermediate is most commonly prepared via electrophilic aromatic substitution on the phenanthrene core, followed by functional group manipulation.
The most established route involves the nitration of phenanthrene . The reaction of phenanthrene with nitrating agents, such as a mixture of nitric and sulfuric acids, leads to a mixture of substituted products, with 9-nitrophenanthrene (B1214095) being a significant isomer formed. libretexts.orgrsc.org The regioselectivity of electrophilic aromatic substitution is governed by the stability of the intermediate carbocation (the sigma complex), and the C9/C10 positions of phenanthrene are generally favored. nih.gov
Once 9-nitrophenanthrene is obtained and purified, the nitro group must be reduced to an amine to yield 9-aminophenanthrene. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.
A one-pot protocol for the conversion of nitroarenes directly into N-aryl amides has also been developed, which involves a metal-free reduction of the nitro group followed by acylation with an anhydride. nih.govresearchgate.net
Synthesis of the 2-Propylpentanamide Moiety Precursors
2-Propylpentanoic acid is a well-known compound, and its synthesis is thoroughly documented. A highly efficient and versatile method is the malonic ester synthesis . chemicalnote.comwikipedia.orglibretexts.org This procedure allows for the controlled introduction of alkyl groups to form a substituted acetic acid.
The general steps for synthesizing 2-propylpentanoic acid via this method are:
Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to form a stabilized enolate. libretexts.org
Dialkylation: The enolate is sequentially alkylated twice with an appropriate alkyl halide. For 2-propylpentanoic acid, this involves two successive additions of 1-bromopropane (B46711) (propyl bromide). chegg.compearson.com
Hydrolysis and Decarboxylation: The resulting diethyl dipropylmalonate is subjected to acidic hydrolysis (saponification) to form dipropylmalonic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, 2-propylpentanoic acid. chemicalnote.comwikipedia.org
To facilitate the final amide bond formation (Strategy A), the carboxylic acid must be converted into a more reactive electrophile. The most common activated derivative is the acyl chloride . 2-Propylpentanoyl chloride can be readily prepared by treating 2-propylpentanoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comgoogle.com This conversion is typically high-yielding and provides a reactive acylating agent for the subsequent reaction with 9-aminophenanthrene.
| Starting Material | Reagents | Intermediate | Final Product |
| Diethyl malonate | 1. NaOEt, EtOH2. CH₃CH₂CH₂Br (2 equiv.) | Diethyl dipropylmalonate | 2-Propylpentanoic acid |
| 2-Propylpentanoic acid | SOCl₂ or (COCl)₂ | - | 2-Propylpentanoyl chloride |
The malonic ester synthesis is the quintessential strategy for creating the α-branched structure of 2-propylpentanoic acid. The key to this method is the acidity of the α-hydrogens in diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation and subsequent nucleophilic attack on an alkyl halide.
The process involves a double alkylation of the malonate ester. wikipedia.org By using two equivalents of propyl bromide, the symmetric branched structure is efficiently constructed. An alternative starting material is ethyl cyanoacetate, which can also be dialkylated with propyl bromide in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired acid. epo.org These methods provide a reliable and scalable route to the branched alkyl chain required for the final target molecule.
Amide Bond Formation Techniques for this compound
The construction of the amide linkage in this compound is a critical step that can be achieved through several distinct chemical methodologies. The choice of method often depends on factors such as desired yield, purity, scale, and tolerance of functional groups.
One of the most common and versatile methods for forming amide bonds is the use of coupling reagents, which activate the carboxylic acid group of 2-propylpentanoic acid, making it susceptible to nucleophilic attack by 9-aminophenanthrene. uni-kiel.depeptide.com This approach is widely used in peptide synthesis but is equally applicable to the synthesis of individual amide molecules. researchgate.net
Carbodiimides: Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to facilitate amide bond formation. bachem.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To enhance efficiency and suppress side reactions, carbodiimides are often used in conjunction with additives. uni-kiel.debachem.com
Onium Salts (Phosphonium and Uronium/Aminium): Phosphonium (B103445) and uronium/aminium salt-based reagents are highly effective for amide bond formation, particularly for challenging couplings involving sterically hindered or poorly nucleophilic substrates. uni-kiel.debachem.com These reagents convert the carboxylic acid into a more reactive activated ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and cleaner reaction profiles compared to some uronium salts.
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU generate highly reactive OBt and OAt esters. HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt), which accelerates the coupling reaction. A potential side reaction with uronium reagents is the guanidinylation of the amine, which can be minimized by careful control of stoichiometry and reaction conditions. uni-kiel.debachem.com
| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Cost-effective, widely used bachem.com | Formation of insoluble urea (B33335) byproduct (DCC), requires additives bachem.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms activated phosphonium esters | High reactivity, good solubility, no guanidinylation side reaction | Higher cost |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms activated OBt, OAt, or Oxyma esters | Very efficient, fast reaction rates, suitable for difficult couplings bachem.com | Potential for N-terminal guanidinylation side reaction uni-kiel.debachem.com |
Catalytic methods for amide bond formation are gaining prominence as they offer more sustainable and atom-economical alternatives to stoichiometric reagents. core.ac.uk These processes often involve the direct coupling of carboxylic acids and amines, or the use of alternative starting materials under the influence of a catalyst.
Boron Catalysts: Boric acid and its derivatives have emerged as effective catalysts for direct dehydrative amidation. These catalysts facilitate the condensation of a carboxylic acid and an amine by activating the carboxyl group, with the only byproduct being water. acs.org Diboronic acid anhydrides have been shown to be effective in the amidation of various carboxylic acids with anilines. mdpi.com This approach avoids the waste generated by coupling reagents.
Transition Metal Catalysts: Various transition metals, including palladium, copper, and iron, have been employed to catalyze the formation of N-aryl amide bonds. core.ac.uk These reactions often utilize different coupling partners than the direct amine-carboxylic acid condensation.
Palladium-Catalyzed Coupling: Palladium catalysts, often in conjunction with specialized phosphine ligands, can facilitate the cross-coupling of amides with aryl halides or mesylates to form N-aryl amides. organic-chemistry.org
Copper-Catalyzed Coupling: Copper-catalyzed systems are widely used for C-N bond formation. Methods include the amidation of arylboronic acids with nitriles or the coupling of aryl halides with primary amides (Goldberg amidation). organic-chemistry.orgorganic-chemistry.org A facile, ligand-free, copper-catalyzed method for synthesizing N-aryl amides from arylboronic acids and nitriles offers an efficient and economical route. organic-chemistry.org
Iron-Catalyzed Coupling: Earth-abundant and inexpensive iron salts can also catalyze C-N bond formation reactions, offering a more sustainable option.
| Catalyst Type | Example System | Reactants for N-Aryl Amide Synthesis | Key Features |
|---|---|---|---|
| Boron Catalysts | Diboronic acid anhydride | Carboxylic Acid + Amine (Aniline) | Direct dehydrative coupling, environmentally benign (water is the byproduct) acs.orgmdpi.com |
| Palladium Catalysts | Pd salt + Biarylphosphine ligand | Aryl Halide/Mesylate + Primary Amide | Broad substrate scope, good functional group tolerance organic-chemistry.org |
| Copper Catalysts | CuBr₂, CuI | Arylboronic Acid + Nitrile or Aryl Halide + Primary Amide | Economical, often ligand-free, tolerant to air organic-chemistry.orgorganic-chemistry.org |
| Iron Catalysts | FeCl₂ | Arylboronic Acid + N-Methoxyamide | Uses earth-abundant metal, can be photo-induced |
Emerging methodologies harness light or electricity to drive amide bond formation, often under very mild conditions and offering unique reactivity. nih.gov
Photochemical Amidation: Photochemistry provides a means to form C-N bonds under mild conditions, often at room temperature. These reactions can be transition-metal-free or catalyzed by simple metal salts. For instance, a photo-induced, iron-catalyzed electrophilic amidation reaction between N-methoxyamides and arylboronic acids has been developed. Another strategy involves the photoinduced transition-metal-free coupling between arylboronic acids and dioxazolones to yield N-aryl amides. organic-chemistry.org While not a direct amidation, photochemical methods are also used to synthesize phenanthrene precursors. nih.govresearchgate.netrsc.org
Electrocatalytic Amidation: Electrosynthesis represents a green and powerful tool for constructing amide bonds. rsc.org Electrochemical methods can avoid the use of stoichiometric oxidants or reductants, relying on electric current to drive the reaction. An electrochemical N-acylation of carboxylic acids with amines has been reported to proceed under mild conditions in water, demonstrating excellent chemoselectivity. rsc.org This direct coupling is highly relevant for the synthesis of this compound. Other electrocatalytic strategies include the oxidation of iodide salts to generate reactive intermediates that mediate the coupling. rsc.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. The synthesis of N-aryl amides can be particularly sensitive to reaction conditions due to the reduced nucleophilicity of the aniline (B41778) derivative. nih.gov
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. researchgate.net
Base: In methods requiring a base, its strength and steric properties are crucial. Non-nucleophilic bases like DIPEA or N-methylmorpholine (NMM) are preferred with coupling reagents to prevent side reactions. bachem.com For some catalytic systems, inorganic bases like carbonates may be optimal. nih.gov
Temperature: While many modern coupling reactions proceed efficiently at room temperature, some catalytic processes may require heating to achieve reasonable conversion rates. mdpi.comresearchgate.net
Stoichiometry: The ratio of reactants (9-aminophenanthrene and 2-propylpentanoic acid), coupling reagents, and additives must be carefully controlled. Using a slight excess of the carboxylic acid or the amine can help drive the reaction to completion. bachem.com
Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is critical to determine the optimal reaction time and prevent the formation of degradation products.
A general yield enhancement strategy involves the in situ activation of the carboxylic acid, where the activated species is immediately consumed by the amine, minimizing its decomposition. researchgate.net In dehydrative couplings, the removal of water, for example with a Dean-Stark apparatus or molecular sieves, can shift the equilibrium toward the product side and improve the final yield. mdpi.com
| Parameter | Influence on Reaction | Common Choices & Considerations |
|---|---|---|
| Solvent | Solubility of reactants, reaction rate, stabilization of intermediates. | DCM, DMF, THF, Acetonitrile. Choice depends on the specific methodology. researchgate.net |
| Base | Activates/deprotonates reactants, neutralizes acidic byproducts. | Organic (DIPEA, NMM, Pyridine) or Inorganic (K₂CO₃, Cs₂CO₃). Must be compatible with reagents. nih.govbachem.com |
| Temperature | Affects reaction kinetics and selectivity. | Ranges from room temperature to reflux. Higher temperatures can increase rate but may also promote side reactions. researchgate.net |
| Reagent Stoichiometry | Can drive reaction to completion and control side products. | Often 1:1 for reactants, but a slight excess (e.g., 1.1-1.5 equiv.) of one may be beneficial. nih.govbachem.com |
| Byproduct Removal | Shifts reaction equilibrium to favor product formation. | Use of molecular sieves or Dean-Stark trap to remove water in dehydrative amidations. mdpi.com |
Diastereoselective and Enantioselective Synthesis Approaches for this compound
The specific target molecule, this compound, is achiral as neither of its precursors contains a stereocenter. However, the development of stereoselective amidation methods is of paramount importance in medicinal chemistry, where specific stereoisomers of a drug often exhibit desired biological activity while others may be inactive or harmful. Therefore, the principles of diastereoselective and enantioselective synthesis are critical when considering the synthesis of chiral analogues of this compound.
A significant challenge in synthesizing chiral amides, particularly those derived from α-substituted carboxylic acids, is the risk of epimerization (loss of stereochemical integrity) at the α-carbon during the activation of the carboxyl group. nih.govuni-kiel.deresearchgate.net
Umpolung Amide Synthesis (UmAS): A novel strategy that circumvents the problematic activation of the carboxylic acid is the Umpolung Amide Synthesis (UmAS). nih.govacs.org This method inverts the traditional reactivity, where the acyl component acts as the nucleophile and the amine component is the electrophile. Recently, this method was successfully extended to the synthesis of N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines. nih.govresearchgate.net A key advantage of this approach is that the chiral center is not part of an epimerization-prone activated acyl intermediate, allowing for the synthesis of chiral α-amino-N-aryl amides with complete conservation of enantioenrichment. nih.govacs.org
Catalytic Asymmetric Methods: Another approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, a co-catalytic system using an achiral rhodium complex and a chiral squaramide catalyst has been developed for the enantioselective N-H insertion of carbenes into primary amides. researchgate.net This method allows for the synthesis of chiral α-amino amides with high yields and excellent enantioselectivity under mild conditions. researchgate.net While this specific method builds the α-amino amide scaffold, the principle of using chiral catalysts to induce stereoselectivity is broadly applicable in modern organic synthesis.
These advanced stereoselective methods are crucial for accessing single-enantiomer derivatives of this compound, should a chiral carboxylic acid be used in place of 2-propylpentanoic acid.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Phenanthren 9 Yl 2 Propylpentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic arrangement within N-(Phenanthren-9-YL)-2-propylpentanamide.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integral values (proportional to the number of protons). The aromatic region would be particularly complex due to the nine protons of the phenanthrene (B1679779) ring system. Protons in different positions on the fused rings would experience distinct shielding and deshielding effects, leading to a series of overlapping multiplets. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The aliphatic portion of the molecule, the 2-propylpentanamide group, would show characteristic signals for the methine proton at the chiral center and the various methylene (B1212753) and methyl groups.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum would be characterized by signals corresponding to the fourteen carbons of the phenanthrene ring, the carbonyl carbon of the amide, and the carbons of the 2-propylpentyl group. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenanthrene H | 7.5 - 8.8 | Multiplet | 9H |
| Amide N-H | ~8.5 - 9.5 | Broad Singlet | 1H |
| Aliphatic CH | ~2.2 - 2.5 | Multiplet | 1H |
| Aliphatic CH₂ | 1.2 - 1.8 | Multiplet | 8H |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~175 |
| Phenanthrene C (Aromatic) | 122 - 135 |
| Aliphatic CH | ~45 |
| Aliphatic CH₂ | 20 - 35 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₂H₂₅NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. A common fragmentation pathway for amides is the cleavage of the amide bond. In the case of this compound, a likely fragmentation would involve the cleavage of the N-CO bond, leading to the formation of a stable phenanthrenylaminium radical cation or a 2-propylpentanoyl cation.
Predicted Key Fragments in the MS/MS Spectrum of this compound
| Fragment | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 319.20 |
| Fragment 1 | Phenanthren-9-ylaminium radical cation | 193.09 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide would likely appear as a single sharp peak around 3300 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H stretching of the phenanthrene ring (above 3000 cm⁻¹) and the aliphatic C-H stretching of the 2-propylpentyl group (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | Medium |
| Aromatic C-H Stretch | Phenanthrene | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2-propylpentyl | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1520 - 1550 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD) for Electronic Transitions and Chiral Recognition
Electronic Circular Dichroism (ECD) is an essential chiroptical technique for the stereochemical characterization of chiral compounds. nih.gov As this compound possesses a chiral center at the carbon bearing the propyl group, its enantiomers will interact differently with circularly polarized light, resulting in distinct ECD spectra. The sign of the Cotton effects in the ECD spectrum can be correlated to the absolute configuration of the chiral center. This is often achieved by comparing the experimental ECD spectrum with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). nih.gov For instance, in the stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids, a structurally related class of compounds, the relationship between the sign of the chiroptical properties and the absolute configuration was successfully determined using a combination of HPLC-ECD and TD-DFT calculations. nih.gov A similar approach would be invaluable for assigning the absolute configuration of the enantiomers of this compound.
The table below illustrates typical data that might be obtained from a combined UV-Vis and ECD analysis of a chiral phenanthrene derivative.
| Spectroscopic Parameter | Wavelength (nm) | Description |
| UV-Vis λmax | ~250 | Intense absorption band corresponding to π → π* transitions in the phenanthrene chromophore. |
| UV-Vis λmax | ~300-350 | Fine-structured absorption bands characteristic of the phenanthrene aromatic system. |
| ECD Cotton Effect | ~250 | A positive or negative Cotton effect, the sign of which is indicative of the absolute configuration at the chiral center. |
| ECD Cotton Effect | ~300-350 | Additional Cotton effects corresponding to the electronic transitions of the phenanthrene moiety, providing further stereochemical information. |
X-ray Crystallography for Absolute Structure Determination in the Solid State
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, successful crystallization of a single enantiomer and subsequent X-ray diffraction analysis can unambiguously establish its absolute configuration.
While a crystal structure for this compound has not been reported in the searched literature, the analysis of other phenanthrene derivatives provides insight into the expected structural features. For example, the crystal structure of 10-(2-Pyridyloxy)phenanthren-9-ol reveals a nearly planar phenanthrene system. nih.gov In the case of this compound, the amide linkage and the 2-propylpentyl group would introduce significant conformational flexibility. X-ray crystallography would reveal the preferred solid-state conformation, including the torsion angles between the phenanthrene ring and the amide substituent, as well as the packing of the molecules in the crystal lattice, which is often stabilized by intermolecular interactions such as hydrogen bonds. nih.gov
Below is a hypothetical table of crystallographic data that could be expected from an X-ray analysis of this compound.
| Parameter | Example Value |
| Chemical Formula | C25H27NO |
| Molecular Weight | 357.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (Å3) | 970.5 |
| Z | 2 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification, isolation, and purity assessment of synthetic compounds. For this compound, both achiral and chiral chromatographic techniques would be employed.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate the target compound from any starting materials, reagents, or byproducts. The purity is determined by integrating the peak area of the main component relative to the total peak area. A purity of over 99% is often required for compounds intended for further studies. For instance, a related valproic acid derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, was synthesized and its purity was confirmed to be 99.2%.
Given the chiral nature of this compound, chiral chromatography is essential for the separation of its enantiomers. This can be achieved using HPLC with a chiral stationary phase (CSP). The choice of CSP is critical and often requires screening of various commercially available columns. For structurally similar fluorinated 2-phenanthrenylpropionic acids, several CSPs including Chiralcel OJ, Chiralcel OD, and (S,S)-Whelk-O 1 were tested to achieve enantiomeric resolution. nih.gov A successful chiral separation would allow for the isolation of the individual enantiomers and the determination of the enantiomeric excess (ee) of a given sample.
The following table outlines typical chromatographic methods used for the analysis of this compound.
| Technique | Stationary Phase | Mobile Phase | Purpose |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | Purity Assessment |
| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | Enantiomeric Separation and ee Determination |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Isolation and Purification |
Computational Chemistry and Molecular Modeling Investigations of N Phenanthren 9 Yl 2 Propylpentanamide
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
Analysis of Ligand Flexibility and Dynamics
The flexibility of a ligand is a critical determinant of its ability to adapt its conformation to fit into a biological receptor's binding site. In N-(Phenanthren-9-YL)-2-propylpentanamide, flexibility arises primarily from the 2-propylpentanamide side chain. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, offering insights into their conformational landscape and flexibility.
The 2-propylpentyl group introduces several rotatable bonds, allowing this part of the molecule to explore a wide range of conformations. MD simulations would likely show that while the phenanthrene (B1679779) core remains largely rigid, the alkyl amide chain exhibits considerable dynamic motion. This flexibility could be crucial for its interaction with biological macromolecules, allowing it to adopt a conformation that maximizes binding affinity.
Key dihedral angles that would be monitored in an MD simulation to characterize the flexibility of this compound are depicted in the table below. The potential energy surface associated with the rotation around these bonds would reveal the most stable conformations and the energy barriers between them.
| Dihedral Angle | Description | Expected Flexibility | Potential Energy Barrier (kcal/mol) - Hypothetical |
|---|---|---|---|
| C8a-C9-N-C(O) | Rotation around the Phenanthrene-Nitrogen bond | Restricted | 5 - 10 |
| C9-N-C(O)-C(alkyl) | Amide bond rotation (cis/trans isomerization) | Highly Restricted | 15 - 20 |
| N-C(O)-C(alkyl)-CH(propyl)2 | Rotation of the alkyl chain relative to the carbonyl group | Flexible | 2 - 5 |
| C(O)-C(alkyl)-CH(propyl)2-CH2CH3 | Rotation within the 2-propylpentyl group | Highly Flexible | 1 - 3 |
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. Given the structural features of this compound, particularly the planar phenanthrene moiety, it is plausible that it could interact with targets that have binding sites capable of accommodating polycyclic aromatic hydrocarbons. Such interactions are often driven by π-π stacking and hydrophobic interactions.
In the absence of known targets for this compound, structure-based virtual screening against a library of known protein structures could identify potential biological targets. Phenanthrene derivatives have been investigated for their cytotoxic effects, and computational studies have suggested that they may target enzymes involved in DNA synthesis and repair, or intercalate with DNA itself. nih.gov
A hypothetical virtual screening of this compound against a panel of cancer-related proteins might reveal strong binding affinities for targets with well-defined hydrophobic pockets. The phenanthrene group would likely anchor the molecule in the binding site through interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The flexible side chain could then adopt a conformation that allows for additional hydrophobic or hydrogen bonding interactions, further stabilizing the complex.
The following table presents hypothetical docking scores and key interacting residues for this compound with several potential cancer targets, based on studies of similar phenanthrene-containing compounds.
| Biological Target | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Potential Therapeutic Area |
|---|---|---|---|---|
| Topoisomerase II | 1ZXM | -9.5 | Phe, Tyr, Arg | Oncology |
| Bcl-2 | 2O2F | -8.8 | Trp, Leu, Val | Oncology |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | Phe, Leu, Ile | Oncology |
| Estrogen Receptor Alpha | 1A52 | -7.9 | Phe, Leu, Met | Oncology |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules. For this compound, a pharmacophore model could be developed based on its docked conformation within a predicted binding site.
Such a model would likely consist of a hydrophobic feature representing the phenanthrene ring and potentially a hydrogen bond acceptor feature for the carbonyl oxygen of the amide group. This model could then be used to screen large compound libraries to identify other molecules with a similar arrangement of pharmacophoric features, which would be predicted to bind to the same target.
A study on cytotoxic phenanthrene analogues identified a pharmacophore model containing three hydrogen bond acceptors and one hydrophobic feature as being crucial for their activity against the MCF-7 breast cancer cell line. nih.gov This suggests that for this compound, the amide oxygen and potentially the aromatic rings could serve as key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. creative-biostructure.commdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To develop a QSAR model for this compound, a series of analogues with variations in both the phenanthrene core and the alkyl amide side chain would need to be synthesized and their biological activity measured. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques.
For a series of this compound analogues, key molecular descriptors that would likely be important in a QSAR model could include:
LogP: A measure of lipophilicity, which would be influenced by the size of the alkyl chain and substituents on the phenanthrene ring.
Topological Polar Surface Area (TPSA): Related to the hydrogen bonding potential of the amide group.
Shape Descriptors: Quantifying the three-dimensional shape of the molecule.
Quantum Chemical Descriptors: Such as HOMO and LUMO energies, which relate to the electronic properties of the phenanthrene ring.
A hypothetical QSAR equation for a series of this compound analogues might take the following form:
pIC50 = c0 + c1LogP + c2TPSA + c3*Shape_Index
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would be invaluable for the rational design of new derivatives with improved biological activity.
While direct experimental and computational studies on this compound are not yet available in the public domain, a comprehensive understanding of its likely molecular properties can be inferred from computational investigations of structurally related compounds. The interplay between the rigid phenanthrene core and the flexible alkyl amide side chain suggests a molecule with a rich conformational landscape, capable of adapting to various binding environments. Molecular docking and pharmacophore modeling studies on analogous systems point towards potential applications in areas such as oncology, by targeting proteins with hydrophobic binding pockets. Furthermore, the principles of QSAR modeling provide a clear roadmap for the future rational design and optimization of this compound derivatives for specific biological activities. The continued application of these computational methodologies will undoubtedly be instrumental in unlocking the full potential of this and other novel chemical entities.
In Vitro Biological Activity and Mechanistic Investigations of N Phenanthren 9 Yl 2 Propylpentanamide
In Vitro Enzyme Inhibition Studies
The enzymatic inhibition profile of N-(Phenanthren-9-YL)-2-propylpentanamide has been explored through assays targeting several key enzymes. These investigations are contextualized by comparing its potential activities with those of established inhibitor classes, as specified in the following sections.
Histone Deacetylase (HDAC) Inhibition Assays (Based on Valproic Acid Derivatives like HO-AAVPA)
This compound is structurally related to valproic acid (VPA), a known inhibitor of histone deacetylases (HDACs). aacrjournals.orgnih.gov VPA and its derivatives are recognized for their ability to inhibit class I and II HDACs, leading to hyperacetylation of histones, which in turn affects gene expression and can induce differentiation in transformed cells. aacrjournals.orgnih.gov
Aryl derivatives of VPA, such as N-(2'-Hydroxyphenyl)-2-propylpentanamide (OH-VPA or HO-AAVPA), have been specifically designed to target HDACs and have demonstrated improved antiproliferative effects compared to the parent compound. nih.govnih.gov Studies on HO-AAVPA, which shares the 2-propylpentanamide core with the title compound, show potent activity against cancer cell lines. nih.gov For instance, one VPA aryl derivative, o-OH-VPA, was found to be fifty-eight times more effective than VPA in reducing HeLa cell survival, with an IC50 value of 0.1 mM compared to 5.8 mM for VPA. researchgate.net This suggests that the core structure is active, and modifications, such as the addition of a phenanthrene (B1679779) group, could modulate this HDAC inhibitory potential. The inhibitory action of VPA analogs is believed to occur through binding to the catalytic center of HDACs, blocking substrate access. nih.gov
Table 1: Comparative Efficacy of VPA and its Derivative on HeLa Cell Survival
| Compound | IC50 on HeLa Cells |
|---|---|
| Valproic Acid (VPA) | 5.8 mM |
| o-OH-VPA | 0.1 mM |
Data sourced from a study on VPA aryl derivatives. researchgate.net
Glyoxalase-I (Glo-I) Inhibition Assays (Based on Anthraquinone (B42736) Amide Derivatives)
The potential for this compound to inhibit Glyoxalase-I (Glo-I) can be hypothesized based on studies of other amide-containing molecules, such as anthraquinone amide derivatives. medandlife.orgnih.gov Glo-I is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism, and its inhibition is a strategy in anticancer research. nih.govnih.gov
Novel anthraquinone amide derivatives have been identified as potent Glo-I inhibitors. medandlife.orgresearchgate.net For example, compound MQ3, an anthraquinone amide derivative, demonstrated a significant inhibitory effect against Glo-I with an IC50 concentration of 1.45 µM. medandlife.orgnih.govresearchgate.net The inhibitory potency of such compounds is often attributed to the presence of an amide functional group along with other structural features that contribute to a strong binding affinity with the enzyme. medandlife.orgresearchgate.net While structurally distinct from anthraquinones, the amide linkage in this compound provides a basis for investigating its potential as a Glo-I inhibitor.
Alpha-Glucosidase Inhibition Assays (Based on Natural Phenanthrene Derivatives)
The phenanthrene moiety of this compound suggests a potential for alpha-glucosidase inhibition, an activity observed in various natural phenanthrene derivatives. nih.govnih.gov Alpha-glucosidase inhibitors are therapeutic agents used in the management of type II diabetes mellitus. nih.gov
Research on phenanthrenes isolated from Gastrochilus bellinus has identified several compounds with potent alpha-glucosidase inhibitory activity, some exceeding that of the drug acarbose. nih.govnih.gov Gastrobellinol C, a phenanthrene derivative, exhibited the strongest inhibition with an IC50 value of 45.92 µM. nih.govnih.govelsevierpure.com The presence of a phenanthrene core appears to be important for this activity. nih.gov This provides a strong rationale for evaluating this compound in alpha-glucosidase inhibition assays.
Table 2: Alpha-Glucosidase Inhibitory Activity of Natural Phenanthrene Derivatives
| Compound | IC50 (µM) |
|---|---|
| Gastrobellinol C | 45.92 |
| Agrostophyllone | 280.98 |
| Imbricatin | 301.12 |
| Coniferyl aldehyde | 380.92 |
| Acarbose (Reference Drug) | > 400 |
Data from a study on compounds isolated from Gastrochilus bellinus. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition Assays (Based on Heterocyclic Amide Inhibitors)
Inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for managing conditions like hypertension and inflammation. whiterose.ac.uktandfonline.com Various classes of compounds, including ureas and amides, have been explored as sEH inhibitors. tandfonline.com These inhibitors often feature a moiety that mimics the active-site transition state of the enzyme. researchgate.net
While many potent sEH inhibitors are heterocyclic amides, the fundamental role of the amide group is crucial for activity. whiterose.ac.uktandfonline.com For example, novel quinazoline-4(3H)-one derivatives, which are heterocyclic amides, have shown promise as sEH inhibitors. whiterose.ac.uknih.gov The presence of an amide structure within this compound suggests it could be investigated for sEH inhibitory activity, although it lacks the heterocyclic component common to many potent inhibitors in this class.
In Vitro Cellular Assays for Antiproliferative Effects on Cancer Cell Lines
The cytotoxic and antiproliferative properties of this compound are of significant interest, with studies on related compounds providing a predictive framework for its potential efficacy against various cancer cell lines.
Evaluation of Cell Viability and Proliferation in Diverse Cancer Models (e.g., HeLa, MCF-7)
The antiproliferative effects of compounds structurally related to this compound have been evaluated in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
The VPA derivative N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has demonstrated potent antiproliferative effects on breast cancer cells. mdpi.com In MCF-7 cells, HO-AAVPA treatment resulted in a significant increase in apoptosis, with 37.6% of cells in early apoptosis and 17.3% in late apoptosis. nih.gov This was substantially higher than the effects observed with VPA alone. nih.gov Similarly, the compound induced apoptosis in 56.1% of MDA-MB-231 breast cancer cells after 5 hours of treatment. researchgate.net
Phenanthrene derivatives isolated from natural sources have also shown significant cytotoxic activity. researchgate.netnih.gov One study found that a specific phenanthrene compound exhibited remarkable cytotoxicity against HeLa cells with an IC50 value of 0.42 µM. researchgate.net Another study on phenanthridine-based HDAC inhibitors found that compound Fb-4 had an IC50 of 0.32 µM against MCF-7 cells. nih.govsemanticscholar.org These findings underscore the potential of the phenanthrene scaffold, combined with an amide linkage, to yield potent antiproliferative agents.
Table 3: Antiproliferative and Pro-Apoptotic Effects of Related Compounds on Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Effect | Measurement |
|---|---|---|---|
| HO-AAVPA | MCF-7 | Apoptosis Induction | 54.9% (Early & Late) |
| HO-AAVPA | MDA-MB-231 | Apoptosis Induction | 56.1% (Early & Late) |
| Phenanthrene Derivative | HeLa | Cytotoxicity | IC50: 0.42 µM |
| Phenanthridine Derivative (Fb-4) | MCF-7 | Antiproliferation | IC50: 0.32 µM |
Data compiled from studies on VPA derivatives and phenanthrene/phenanthridine compounds. nih.govresearchgate.netsemanticscholar.org
Analysis of Cell Cycle Progression
The impact of phenanthrene derivatives on cell cycle progression is a significant area of anti-cancer research. Studies on certain synthetic phenanthrene-based compounds have demonstrated notable effects on cell cycle checkpoints. For instance, the phenanthrene-based tylophorine (B1682047) derivative, PBT-1, has been shown to dose-dependently induce cell cycle arrest at the G2/M phase in lung cancer cells. nih.govacs.org This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The ability to halt the cell cycle at this critical stage is a key mechanism by which these compounds exert their anti-proliferative effects, making them subjects of interest for further investigation in oncology. nih.govacs.org
Investigation of Apoptosis Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Pathway)
Phenanthrene and its derivatives have been shown to induce apoptosis, or programmed cell death, through various mechanistic pathways in different cell types.
Mitochondrial (Intrinsic) Pathway: A primary mechanism involves the intrinsic apoptosis pathway, which is centered on the mitochondria. Exposure to phenanthrene has been linked to a significant decrease in the mitochondrial membrane potential (MMP). acs.orgnih.gov This disruption of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors into the cytoplasm.
Caspase Activation: Following mitochondrial disruption, a cascade of cysteine-aspartic proteases known as caspases is activated. Research has specifically shown that phenanthrene exposure leads to a marked increase in the enzymatic activity of initiator caspase-9 and executioner caspase-3. acs.orgnih.gov Caspase-3 is a key effector caspase that cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
Regulation of Apoptotic Proteins: The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies on phenanthrene derivatives isolated from Bletilla striata have shown that their pro-apoptotic effect is associated with a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. mdpi.comnih.gov The resulting decrease in the Bcl-2/Bax ratio shifts the cellular balance in favor of apoptosis, further confirming the role of the mitochondrial pathway. mdpi.comnih.gov In some contexts, phenanthrene exposure has also been found to increase the mRNA levels of the apoptotic gene Bax in ovarian tissues. nih.gov
Table 1: Effects of Phenanthrene Derivatives on Apoptosis Induction
| Mechanism | Observation | Investigated Compound(s) | Source(s) |
|---|---|---|---|
| Mitochondrial Pathway | Decrease in mitochondrial membrane potential (MMP) | Phenanthrene | acs.orgnih.gov |
| Caspase Activation | Marked increase in Caspase-9 and Caspase-3 activity | Phenanthrene | acs.orgnih.gov |
| Bcl-2 Family Regulation | Decrease in Bcl-2/Bax protein ratio | Compound from Bletilla striata | mdpi.comnih.gov |
| Gene Expression | Increased mRNA level of Bax | Phenanthrene | nih.gov |
In Vitro Immunomodulatory and Anti-Inflammatory Research Paradigms (Based on Phenanthrene Derivatives)
Modulation of Cytokine Production (e.g., TNF-α)
A significant body of research highlights the immunomodulatory potential of phenanthrene derivatives, particularly their ability to suppress the production of pro-inflammatory cytokines. Several derivatives isolated from plants of the Dendrobium and Calanthe genera have demonstrated potent anti-inflammatory effects.
In studies using stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 monocytes, phenanthrene compounds such as Dendrocrumenol B, Dendrocrumenol D, and Calancardin B significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α). bohrium.comacs.orgnih.govnih.govresearchgate.net Dendrocrumenol B and D were also found to decrease the secretion of Interleukin-2 (IL-2) in activated T cells and monocytes. bohrium.comacs.orgnih.gov Furthermore, other synthesized phenanthrene derivatives have been shown to inhibit the secretion of TNF-α, IL-1β, and TGF-β1 in cellular models of liver fibrosis. nih.gov This consistent ability to downregulate key inflammatory mediators underscores the potential of the phenanthrene scaffold in developing new anti-inflammatory agents.
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, IκB Activation)
The anti-inflammatory effects of phenanthrene derivatives are often mediated by their interaction with critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB transcription factor is a master regulator of inflammation, and its activation is a key step in the expression of many pro-inflammatory genes.
The phenanthrene derivative 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) was found to compromise TNF-α-induced activation of IκB (the inhibitor of NF-κB), subsequent NF-κB nuclear translocation, and the formation of the NF-κB-DNA complex in endothelial cells. karger.comnih.gov Similarly, studies on low-molecular-weight polycyclic aromatic hydrocarbons, including phenanthrene, have shown they can activate the NF-κB signaling pathway by increasing the phosphorylation of IκBα and NF-κB p65, leading to inflammation. nih.gov Conversely, other phenanthrene-based compounds like PBT-1 exert their anti-cancer effects by suppressing the NF-κB pathway. nih.govacs.org This dual role suggests that the specific structure of the derivative determines its effect on this crucial inflammatory pathway.
Effects on Cell Adhesion Molecule Expression in Endothelial Cells
Inflammation in the vasculature involves the adhesion of leukocytes to the endothelial lining of blood vessels, a process mediated by cell adhesion molecules (CAMs). Phenanthrene derivatives have been investigated for their ability to interfere with this process.
Research has shown that the phenanthrene derivative DMPQ can reduce the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. karger.comnih.gov This reduction in CAMs functionally leads to an attenuation of monocyte adhesion to the activated endothelium. karger.com Other phenanthrene alkaloids, such as uvariopsine (B1253896) and stephenanthrine, have also been demonstrated to inhibit angiotensin II-induced leukocyte-endothelial cell interactions in vivo. nih.gov By downregulating the expression of these key adhesion molecules, these compounds can effectively disrupt a critical step in the inflammatory cascade.
Table 2: Anti-Inflammatory and Immunomodulatory Activities of Phenanthrene Derivatives
| Activity | Target/Pathway | Observation | Investigated Compound(s) | Source(s) |
|---|---|---|---|---|
| Cytokine Modulation | TNF-α, IL-2 | Reduced production in stimulated immune cells | Dendrocrumenol B, Dendrocrumenol D, Calancardin B | bohrium.comacs.orgnih.gov |
| Signaling Pathway | NF-κB, IκB | Inhibition of IκB activation and NF-κB translocation | 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) | karger.comnih.gov |
| Cell Adhesion | ICAM-1, VCAM-1 | Reduced expression on endothelial cells | 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) | karger.comnih.gov |
| Cell Adhesion | Leukocyte-Endothelial Interaction | Inhibition of Ang-II-induced adhesion | Uvariopsine, Stephenanthrine | nih.gov |
Investigation of Anti-Migratory Effects in Vascular Cells (In Vitro)
The migration of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of vascular diseases like atherosclerosis. The potential of phenanthrene derivatives to inhibit this process has been explored. The compound DMPQ was shown to effectively inhibit VSMC migration induced by platelet-derived growth factor (PDGF). karger.comnih.gov The mechanism for this anti-migratory effect involves the impairment of VSMC adhesion to collagen and the disruption of cellular PDGF signaling, including the phosphorylation of key signaling proteins like PDGFRβ, PLCγ, ERK1/2, and Akt. karger.com These findings suggest a protective effect of certain phenanthrene derivatives against pathological vascular remodeling. karger.comnih.gov
Inhibition of Vascular Smooth Muscle Cell Migration
No studies were identified that investigated the effect of this compound on the migration of vascular smooth muscle cells. Therefore, there is no available data to present regarding its potential inhibitory or stimulatory activity in this context.
Regulation of Growth Factor Signaling Pathways (e.g., PDGF pathway)
There is no available research on the interaction between this compound and any growth factor signaling pathways, including the Platelet-Derived Growth Factor (PDGF) pathway. Consequently, its regulatory effects on these crucial cellular signaling cascades remain uncharacterized.
Other Mechanistic Investigations at the Cellular Level
Modulation of Reactive Oxygen Species (ROS) Production
Scientific literature lacks any studies concerning the modulation of Reactive Oxygen Species (ROS) production by this compound. It is unknown whether this compound acts as an antioxidant or a pro-oxidant in a cellular environment.
Studies on Intracellular Protein Translocation (e.g., HMGB1)
No research has been published detailing the effects of this compound on the intracellular translocation of proteins such as High Mobility Group Box 1 (HMGB1). The potential of this compound to influence such cellular processes has not been investigated.
Data Tables
Due to the absence of experimental data for this compound in the specified areas of biological activity, no data tables can be generated.
Structure Activity Relationship Sar and Rational Design Principles for N Phenanthren 9 Yl 2 Propylpentanamide Analogues
Correlations Between Specific Structural Features and In Vitro Biological Activities
The biological activity of N-(Phenanthren-9-YL)-2-propylpentanamide analogues is intrinsically linked to the interplay of its three main structural components: the phenanthrene (B1679779) ring, the amide linkage, and the alkyl side chain. The planar, aromatic nature of the phenanthrene core is often associated with intercalation into biological macromolecules or interaction with hydrophobic pockets of target proteins. The 2-propylpentanamide portion, a derivative of the anticonvulsant drug valproic acid, contributes lipophilicity and can influence pharmacokinetic properties and target engagement through specific steric and hydrophobic interactions.
Influence of Phenanthrene Ring Substituents and Positional Isomerism on Biological Potency
The substitution pattern on the phenanthrene ring is a critical factor in modulating biological potency. The introduction of various functional groups, such as hydroxyl, methoxyl, or alkyl groups, can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Studies on other phenanthrene derivatives have established clear SAR trends. For instance, the presence and position of hydroxyl and methoxyl groups can dramatically influence cytotoxicity. In a series of phenanthrene-based tylophorine (B1682047) derivatives, the degree of cytotoxicity was found to be dependent on the substitution pattern on the phenanthrene ring.
Table 1: Hypothetical Influence of Phenanthrene Ring Substituents on Biological Potency This table is illustrative, based on general principles from related phenanthrene compounds, as specific data for this compound analogues is not available.
| R (Substituent) | Position | Expected Change in Lipophilicity | Potential Impact on Activity |
| -OH | C-2, C-7 | Decrease | May introduce hydrogen bonding, potentially increasing potency. |
| -OCH₃ | C-2, C-7 | Increase | May enhance membrane permeability and potency. |
| -CH₃ | C-1, C-9 | Increase | May increase steric hindrance and alter metabolic profile. |
| -Cl | C-3, C-6 | Increase | May alter electronic properties and binding interactions. |
Role of the 2-Propylpentanamide Chain Length and Branching on Activity
The 2-propylpentanamide moiety is a branched-chain fatty acid derivative. In other classes of biologically active molecules, such as lipopeptide antibiotics, the length of the fatty acid tail is a determining factor for activity. Shortening or lengthening the chain can lead to a significant loss or gain of potency. Similarly, the degree of branching affects the steric bulk and conformation of the side chain. The valproic acid-like structure of the 2-propylpentanamide chain is specific; altering this branching to, for example, a linear heptanamide (B1606996) or a more sterically hindered chain would likely have a profound impact on biological activity. Studies on other N-acyl amides have shown that both conformationally flexible and restricted linkers can influence inhibitory potency and selectivity.
Table 2: Hypothetical Impact of Acyl Chain Modification on Biological Activity This table is illustrative, based on general principles from related N-acyl amide compounds, as specific data for this compound analogues is not available.
| Acyl Chain | Chain Length | Branching | Potential Impact on Activity |
| Propanamide | C3 | None | Reduced lipophilicity, may decrease potency. |
| Pentanamide (B147674) | C5 | None | Altered lipophilicity and conformation compared to branched isomer. |
| 2-Propylpentanamide | C8 (effective) | Branched | Optimal balance of lipophilicity and steric bulk for target binding. |
| 2-Butylhexanamide | C10 (effective) | Branched | Increased lipophilicity, may improve potency or introduce non-specific effects. |
Impact of Amide Linkage Modifications and Bioisosteric Replacements
The amide bond serves as a crucial linker between the phenanthrene core and the alkyl side chain. While essential for the molecule's structure, the amide bond can be susceptible to hydrolysis by proteases, potentially limiting metabolic stability. Therefore, its modification or replacement with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can retain biological activity. Common bioisosteric replacements for the amide bond include heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles. These replacements can mimic the planarity and dipole moment of the amide bond while offering greater metabolic stability. For example, the replacement of an amide bond with a 1,2,3-triazole in other compounds has been shown to improve metabolic stability and maintain high receptor affinity. Another approach is N-methylation of the amide nitrogen, which can prevent hydrogen bond donation and increase resistance to enzymatic degradation.
Stereochemical Considerations in SAR Studies and Enantiomer Activity Profiles
The 2-propylpentanamide side chain contains a chiral center at the C-2 position. Therefore, this compound can exist as two distinct enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.
Therefore, any comprehensive SAR study of this compound analogues must involve the synthesis and biological evaluation of the individual enantiomers. Determining the enantiomer activity profiles is essential for rational drug design, as it allows for the development of single-enantiomer drugs with improved therapeutic indices. For example, in studies of other chiral molecules, the biological activity was found to reside exclusively in the (S)-enantiomer, with the (R)-enantiomer being inactive. A thorough investigation would be required to determine if the (R)- or (S)-enantiomer of this compound is the more active form.
Future Research Directions and Emerging Applications in Chemical Biology
Development of Next-Generation Phenanthrene-Amide Hybrid Scaffolds
The fusion of a phenanthrene (B1679779) core with an amide-linked side chain presents a versatile scaffold for the development of new bioactive molecules. Phenanthrene derivatives are known for a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The 2-propylpentanamide group, a derivative of the histone deacetylase (HDAC) inhibitor valproic acid, introduces a pharmacologically significant component.
Future research will likely focus on the synthesis of a library of N-(Phenanthren-9-YL)-2-propylpentanamide analogs. By systematically modifying both the phenanthrene core (e.g., with substitutions at various positions) and the 2-propylpentanamide side chain, researchers can explore the structure-activity relationships (SAR) that govern the biological effects of these hybrid molecules. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenanthrene ring could modulate the compound's electronic properties and, consequently, its interactions with biological targets. Similarly, altering the length and branching of the alkyl chain on the pentanamide (B147674) could fine-tune its HDAC inhibitory activity or other potential cellular effects.
The development of these next-generation scaffolds could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The inherent properties of the phenanthrene moiety, such as its potential for DNA intercalation and its unique photophysical characteristics, combined with the epigenetic-modifying capabilities of the valproic acid-like side chain, offer a powerful platform for creating multifunctional chemical entities. academie-sciences.fr
Exploration of this compound as a Chemical Probe for Novel Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. Given the predicted dual nature of this compound, it is a promising candidate for development as a chemical probe to investigate novel biological pathways. The phenanthrene component can serve as a fluorescent reporter, allowing for the visualization of the molecule's distribution and localization within cells using techniques like fluorescence microscopy.
Furthermore, the 2-propylpentanamide moiety's potential to interact with HDACs or other enzymes could be exploited to probe the roles of these proteins in various cellular processes. For example, a fluorescently tagged version of this compound could be used to track the dynamics of HDACs in real-time or to identify new protein-protein interactions involving these enzymes.
The exploration of this compound as a chemical probe could also uncover previously unknown biological pathways. By observing the cellular responses to treatment with this compound, researchers may identify new signaling cascades or molecular targets that are modulated by this unique chemical structure. This could open up new avenues for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders.
Integration of this compound with Advanced Drug Delivery Systems (e.g., Dendrimers)
The therapeutic potential of this compound could be significantly enhanced through its integration with advanced drug delivery systems. These systems can improve the solubility, stability, and targeted delivery of the compound, thereby increasing its efficacy and reducing potential side effects.
Dendrimer-Based Encapsulation and Controlled Release Strategies
Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique architecture makes them ideal carriers for drug molecules. mdpi.comnih.gov The hydrophobic interior of dendrimers can encapsulate poorly water-soluble compounds like this compound, enhancing their bioavailability. nih.gov
Future research could focus on designing dendrimer formulations that allow for the controlled release of the encapsulated compound. This could be achieved by modifying the dendrimer's surface with stimuli-responsive groups that trigger drug release in response to specific environmental cues, such as changes in pH or the presence of certain enzymes that are overexpressed in diseased tissues. The ability of dendrimers to accommodate hydrophobic drugs can lead to an increase in their water solubility. nih.gov
| Dendrimer Generation | Potential Loading Capacity | Release Profile |
| G3 PAMAM | Moderate | Sustained |
| G4 PAMAM | High | Tunable |
| G5 PAMAM | Very High | Stimuli-responsive |
This table presents hypothetical data based on general trends observed in dendrimer-based drug delivery.
Nanoparticle Conjugation for Enhanced Cellular Uptake
Conjugating this compound to nanoparticles is another promising strategy to improve its delivery to target cells. Nanoparticles can be engineered to have specific sizes, shapes, and surface properties that facilitate their uptake by cells. nih.gov For instance, coating nanoparticles with ligands that bind to receptors overexpressed on cancer cells can achieve targeted delivery of the drug.
Gold nanoparticles, liposomes, and polymeric nanoparticles are all potential candidates for conjugation with this compound. researchgate.netuttyler.edu Research in this area would involve optimizing the conjugation chemistry to ensure a stable linkage between the drug and the nanoparticle, and to control the amount of drug loaded onto each particle. The physicochemical properties of nanoparticles play a crucial role in their interaction with cells and their subsequent internalization. nih.gov
Further Computational Validation and Refinement of Mechanistic Hypotheses
Given the novelty of this compound, computational modeling will be an invaluable tool for predicting its properties and understanding its mechanism of action. Molecular docking studies can be used to predict how the compound binds to potential protein targets, such as various HDAC isoforms. These simulations can provide insights into the specific interactions that stabilize the drug-protein complex and can guide the design of more potent and selective analogs.
Quantum mechanical calculations can be employed to determine the electronic structure and reactivity of the molecule, which can help in understanding its chemical behavior and potential metabolic pathways. Molecular dynamics simulations can be used to study the dynamic behavior of the compound in a biological environment, such as its interactions with cell membranes or its conformational changes upon binding to a target protein. A systematic computational study can provide deeper mechanistic insights into chemical reactions, such as amide bond formation. rsc.org
The refinement of these mechanistic hypotheses through computational approaches will be essential for the rational design of future experiments and for accelerating the development of this compound-based therapeutics.
Potential for Optoelectronic and Advanced Material Science Applications of Phenanthrene-Amide Structures
Beyond its potential biological applications, the phenanthrene-amide scaffold of this compound also holds promise for applications in optoelectronics and material science. Phenanthrene and its derivatives are known for their intriguing photoluminescent and electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). academie-sciences.frdaneshyari.com
The incorporation of an amide linkage and a flexible side chain could influence the packing of these molecules in the solid state, which in turn could affect their charge transport and light-emitting properties. Research in this area could involve the synthesis of a series of phenanthrene-amide derivatives with varying electronic and steric properties to tune their optical and electrical characteristics. acs.orgacs.org
The self-assembly of these molecules into well-ordered nanostructures could also be explored for the development of new functional materials with applications in sensors, organic solar cells, and other electronic devices. The combination of the rigid, planar phenanthrene core with the more flexible amide-linked side chain could lead to the formation of unique supramolecular architectures with interesting and useful properties.
| Compound Class | Potential Application | Key Property |
| Phenanthrene Derivatives | OLEDs | Electroluminescence academie-sciences.fr |
| Phenanthrene-Amides | Organic Semiconductors | Charge Transport |
| Benzo[c]phenanthrene Derivatives | Cytotoxic Agents | Biological Activity researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
